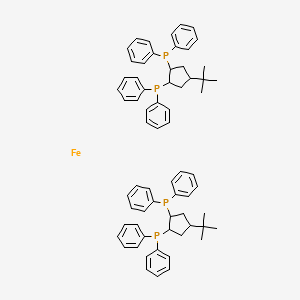

4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene

Description

Properties

Molecular Formula |

C66H72FeP4 |

|---|---|

Molecular Weight |

1045.0 g/mol |

IUPAC Name |

(4-tert-butyl-2-diphenylphosphanylcyclopentyl)-diphenylphosphane;iron |

InChI |

InChI=1S/2C33H36P2.Fe/c2*1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;/h2*4-23,26,31-32H,24-25H2,1-3H3; |

InChI Key |

ZJXDZHFTJVHWLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene typically involves multi-step functionalization of ferrocene derivatives, introducing diphenylphosphino groups and t-butyl substituents at precise positions. The key challenges include selective substitution and maintaining the integrity of the ferrocene scaffold.

Stepwise Preparation Approach

Although specific detailed procedures for this exact compound are scarce in open literature, the preparation methods can be inferred and adapted from related ferrocene diphosphine ligand syntheses and organophosphorus chemistry:

Step 1: Synthesis of 4,4''-Bis(t-butyl)ferrocene precursor

The introduction of t-butyl groups at the 4 and 4'' positions can be achieved via Friedel-Crafts alkylation or directed lithiation followed by quenching with t-butyl electrophiles.Step 2: Lithiation of the 1,1'',2,2'' positions

Directed lithiation using strong bases such as n-butyllithium at low temperatures allows for regioselective deprotonation at the desired positions on the cyclopentadienyl rings.Step 3: Introduction of diphenylphosphino groups

The lithiated intermediate is then reacted with chlorodiphenylphosphine (Ph2PCl) to install the diphenylphosphino substituents.Step 4: Purification and characterization

The crude product is purified by column chromatography or recrystallization and characterized by NMR, elemental analysis, and mass spectrometry.

Literature and Patent Insights

A patent describing related ferrocene diphosphine ligand preparations provides a detailed procedure for analogous compounds such as 1,1'-bis(di-tert-butylphosphino)ferrocene complexes. The method involves:

- Dissolving the ferrocene diphosphine ligand in an organic solvent (tetrahydrofuran, ethanol, methanol, or methyl tetrahydrofuran) under nitrogen atmosphere at 50-70 °C until a clear solution forms.

- Adding metal precursors such as bis(acetonitrile)palladium(II) chloride to form metal complexes.

- Stirring the mixture under controlled temperature for 3-6 hours.

- Cooling the reaction mixture to 5-10 °C, stirring to crystallize the product.

- Filtering and vacuum drying the product at 40-60 °C under 0.08-0.09 MPa for 4-8 hours.

Though this patent focuses on the palladium complex of 1,1'-bis(di-tert-butylphosphino)ferrocene, the synthetic principles and purification methods are applicable to the preparation and isolation of 4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene.

Comparative Table of Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Organic Solvent | Tetrahydrofuran, Ethanol, Methanol, Methyl-THF | Solubility and reaction medium |

| Temperature (Ligand dissolution) | 50-70 °C | Ensures clear solution |

| Reaction Time (Metal complexation) | 3-6 hours | Under nitrogen atmosphere |

| Cooling Temperature | 5-10 °C | For crystallization |

| Vacuum Drying Temperature | 40-60 °C | Removes solvent, preserves product |

| Vacuum Drying Time | 4-8 hours | Ensures dryness |

| Vacuum Pressure | 0.08-0.09 MPa | Standard vacuum drying pressure |

Notes on Yield and Purity

- Yields for related ferrocene diphosphine complexes reach up to 97-98%, indicating efficient synthetic protocols.

- Elemental analysis confirms the high purity of the prepared compounds, with carbon, hydrogen, and metal content closely matching theoretical values.

Research Findings and Optimization

- The choice of solvent significantly affects the solubility of intermediates and final products, influencing yield and purity.

- Temperature control during reaction and crystallization steps is critical to avoid decomposition and ensure high-quality crystals.

- Use of inert atmosphere (nitrogen) prevents oxidation of phosphine groups, which are air-sensitive.

- Vacuum drying parameters optimize removal of residual solvents without degrading the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iron.

Reduction: It can be reduced to form lower oxidation states.

Substitution: The diphenylphosphino groups can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of ferrocene derivatives with different ligands.

Scientific Research Applications

4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metalloproteins and enzyme mimics.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.

Mechanism of Action

The mechanism by which 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene exerts its effects involves its ability to coordinate with metal centers and facilitate various catalytic processes. The diphenylphosphino groups act as electron donors, stabilizing the metal center and enhancing its reactivity. The t-butyl groups provide steric hindrance, which can influence the selectivity of the catalytic reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituents | Molecular Weight | Steric Bulk | Electronic Effects |

|---|---|---|---|---|

| 4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene | t-Butyl (4,4'), PPh₂ (1,1',2,2') | 1034.94 g/mol | High | Electron-donating (t-butyl) |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | PPh₂ (1,1') | 554.39 g/mol | Moderate | Neutral (phenyl) |

| 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) | i-Pr (1,1') | 444.26 g/mol | Moderate | Electron-donating (alkyl) |

| 1,1'-Bis(p-tolylphosphino)ferrocene (D(tol)ppf) | p-Tolyl (1,1') | 586.48 g/mol | Moderate | Electron-donating (methyl) |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Xanthene backbone | 694.74 g/mol | High | Neutral (aryl) |

Key Observations:

Steric Bulk : The t-butyl groups in HiersoPHOS-5 confer greater steric hindrance compared to dppf, Dippf, and D(tol)ppf, influencing metal coordination geometry and reaction selectivity .

Chelation Capacity : Unlike dppf (bidentate), HiersoPHOS-5’s four phosphine groups allow for multidentate coordination, though steric constraints may limit this in practice .

Catalytic Performance

Key Findings:

- HiersoPHOS-5 outperforms dppf in reactions requiring steric protection of metal centers, such as high-temperature Suzuki couplings .

- Xantphos excels in reactions involving bulky amines due to its rigid xanthene backbone .

- Dippf and D(tol)ppf are preferred for fine-tuning electronic effects in asymmetric catalysis .

Solubility and Stability

- Solubility: The t-butyl groups improve solubility in nonpolar solvents (e.g., toluene, hexane) compared to dppf .

- Stability : HiersoPHOS-5 forms stable complexes with Pd(II) and Ni(II), resisting ligand dissociation under harsh conditions .

Biological Activity

4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene (commonly referred to as HiersoPHOS-5) is a ferrocene-based compound characterized by its unique tetrakis(diphenylphosphino) substitution pattern. This compound has garnered attention in various fields, particularly in catalysis and biological applications due to its distinct structural properties. This article aims to explore the biological activity of HiersoPHOS-5, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C66H62FeP4

- Molecular Weight : 1034.94 g/mol

- Appearance : Orange crystalline solid

- CAS Number : 403815-19-0

Biological Activity Overview

The biological activity of HiersoPHOS-5 has been primarily investigated in the context of its use as a ligand in metal complexes for catalysis. However, emerging studies suggest potential biological implications beyond catalysis.

Anticancer Activity

Recent studies have indicated that HiersoPHOS-5 may exhibit anticancer properties through its interaction with palladium complexes. These complexes have shown efficacy in the selective targeting of cancer cells while minimizing effects on normal cells. For instance, research has demonstrated that palladium complexes with HiersoPHOS-5 can facilitate the formation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies Involving HiersoPHOS-5

The proposed mechanism for the anticancer activity of HiersoPHOS-5 involves:

- Generation of Reactive Oxygen Species (ROS) : The palladium complexation leads to increased ROS production, which can damage cellular components and induce apoptosis.

- Disruption of Cellular Signaling Pathways : The interaction with phosphine ligands may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological implications of HiersoPHOS-5:

-

Study on Breast Cancer Cells :

- Researchers evaluated the effects of a palladium complex containing HiersoPHOS-5 on MCF-7 breast cancer cells.

- Results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability after treatment with the complex.

-

Lung Cancer Inhibition :

- A study focused on A549 lung cancer cells demonstrated that treatment with HiersoPHOS-5-containing complexes resulted in cell cycle arrest at the G2/M phase, effectively halting proliferation.

-

Colon Cancer Proliferation Studies :

- Investigations into the effects on HT29 colon cancer cells revealed that HiersoPHOS-5 could inhibit key regulatory proteins involved in cell cycle progression, leading to decreased cell proliferation rates.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- H and P NMR: Identify ligand proton environments and phosphine-metal bonding. For example, free ligand P signals appear at δ ~ -5 ppm, while metal-bound phosphines shift upfield .

- IR Spectroscopy: Monitor CO stretching frequencies in metal carbonyl complexes to assess electron-donating capacity (e.g., ν(CO) ~ 1900 cm⁻¹ for Mo(CO)₃ complexes) .

- X-ray Crystallography : Resolve coordination geometry and ligand distortion. The ferrocene backbone’s tert-butyl groups induce steric bulk, which can be quantified using Tolman cone angles .

How do steric and electronic modifications of the ligand impact its performance in enantioselective catalysis?

Advanced Research Focus

The tert-butyl groups at the 4,4'' positions increase steric hindrance, favoring selective substrate binding in asymmetric hydrogenation or C–C coupling. For example, in Pd-catalyzed Suzuki-Miyaura reactions, bulky substituents reduce side reactions by preventing undesired π-π interactions. Electronic effects are probed via Hammett studies: electron-rich diphenylphosphine groups enhance metal-to-ligand backdonation, stabilizing low-oxidation-state metal centers (e.g., Pd⁰). Compare catalytic outcomes with analogous ligands (e.g., dppf) to isolate steric vs. electronic contributions .

How can researchers address discrepancies in catalytic activity data when using this ligand under varying reaction conditions?

Data Contradiction Analysis

Contradictory results (e.g., variable TOF in cross-coupling) often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, while nonpolar solvents favor neutral complexes. Conduct kinetic studies under controlled dielectric conditions.

- Oxygen Sensitivity : Phosphine ligands oxidize to phosphine oxides, deactivating catalysts. Use Schlenk techniques and monitor P NMR for oxidation peaks (~δ +25 ppm) .

- Metal-Ligand Ratio : Excess ligand may inhibit catalysis by saturating metal coordination sites. Titrate ligand concentrations and analyze reaction mixtures via ICP-MS for metal speciation .

What strategies mitigate decomposition or impurity formation during ligand storage and catalytic applications?

Q. Methodological Answer

- Storage : Store under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation. Desiccate to avoid hydrolysis, which generates phosphine oxides .

- In-Situ Monitoring : Use LC-MS to detect degradation products like 2,4-di-t-butylphenol (m/z 206.2) during reactions. Add antioxidants (e.g., BHT) to stabilize ligand solutions .

- Purification : Recrystallize from methanol/ether to remove t-butylphenolic byproducts. Purity >98% is confirmed by elemental analysis (C, H, P) and melting point (orange crystals, m.p. ~102–103°C) .

How does this ligand compare to other ferrocene-based phosphines in stabilizing unusual metal oxidation states?

Advanced Research Focus

The tetraphosphine’s strong σ-donor capacity stabilizes low-valent metals (e.g., Ni⁰, Pd⁰) critical for oxidative addition steps. Compare redox potentials (cyclic voltammetry) of [L·PdCl₂] vs. dppf-PdCl₂: the tert-butyl groups lower oxidation potentials, enhancing stability in electron-transfer reactions. In Mn complexes, the ligand’s flexibility allows access to both Mn(I) and Mn(II) states, unlike rigid ligands like dtbbpy .

What computational methods are recommended to model the ligand’s electronic structure and metal-ligand interactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP to analyze frontier orbitals (HOMO/LUMO). The ligand’s HOMO is localized on phosphine lone pairs, facilitating metal coordination.

- NBO Analysis : Quantify donation/backdonation in metal-phosphine bonds. For example, in [L·Mo(CO)₃], backdonation from Mo(dπ) to CO(π*) is reduced compared to less electron-rich ligands .

- Molecular Dynamics : Simulate steric effects in catalytic pockets to predict substrate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.